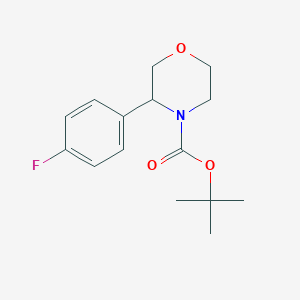

Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate

Description

Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a 4-fluorophenyl substituent at the 3-position of the morpholine ring and a tert-butyl carbamate group at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of fluorinated aromatic groups in drug design for their bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-8-9-19-10-13(17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJGGRZVJFWBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Scientific Research Applications

1.1. Monoamine Transporter Regulation

One of the notable applications of tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate is its role as a serotonin and noradrenaline reuptake inhibitor . Compounds with this mechanism are valuable in treating disorders where monoamine transporter function is disrupted, such as:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

- Urinary Incontinence

- Fibromyalgia

The compound's utility in these areas stems from its ability to modulate neurotransmitter levels in the brain, which can alleviate symptoms associated with these conditions .

1.2. Pain Management

Research indicates that compounds similar to this compound exhibit analgesic properties. By inhibiting the reuptake of serotonin and noradrenaline, these compounds can enhance pain relief mechanisms, making them candidates for developing new pain management therapies .

2.1. Chemical Synthesis

This compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. For instance, the compound can be used in reactions involving acyl chlorides and tertiary alcohols to produce a range of benzoate esters, which are significant in drug development .

3.1. Clinical Research on Pain Disorders

A study published in a peer-reviewed journal investigated the effectiveness of morpholine derivatives, including this compound, in managing chronic pain conditions. The findings suggested that these compounds significantly reduced pain scores compared to placebo treatments, highlighting their potential as effective analgesics .

3.2. Neurotransmitter Modulation Studies

Further research has demonstrated that compounds with similar structures can effectively modulate serotonin and noradrenaline levels in animal models. These studies provide a foundation for understanding how this compound may influence neurotransmitter dynamics and contribute to therapeutic outcomes in mood disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Morpholine Derivatives

*Molecular formula inferred from similar compounds: Likely C₁₅H₁₈FNO₃.

Key Comparative Analysis:

Substituent Effects: Electronic Properties: The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and influencing binding interactions. Functional Group Diversity: Compounds with aminomethyl () or hydroxymethyl () groups exhibit distinct reactivity. The aminomethyl derivatives can form hydrochloride salts, enhancing crystallinity and bioavailability, while the hydroxymethyl group enables chiral resolution and participation in hydrogen-bonding networks .

Synthesis and Yield: The 2-ethoxy-2-oxoethyl derivative () was synthesized in 35% yield via flash chromatography, suggesting moderate efficiency.

Stereochemical Considerations :

- The (R)-hydroxymethyl derivative () highlights the role of chirality in biological activity. If the target compound exhibits stereoisomerism, its enantiomers may differ in pharmacokinetic or pharmacodynamic profiles .

Structural Flexibility vs. Rigidity: The amino-oxobutyl-linked fluorophenyl compound () introduces conformational flexibility, which may reduce metabolic stability compared to the target compound’s rigid phenyl-morpholine linkage .

The fluorine atom in the target compound may instead engage in weaker dipole interactions or π-stacking, influencing crystal packing .

Biological Activity

Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C15H20FNO3

- Molecular Weight : 281.33 g/mol

- Key Functional Groups : Morpholine ring, tert-butyl ester, and a fluorophenyl moiety.

The presence of the fluorine atom in the phenyl group is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets, which are crucial for its pharmacological effects.

This compound interacts with specific molecular targets, including enzymes and receptors. The fluorophenyl group increases binding affinity, while the morpholine ring contributes to the compound's pharmacokinetic properties. The compound's activity may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could act on various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Comparative Activity

A comparison with similar compounds reveals variations in biological activity based on structural modifications:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Tert-butyl 3-(4-chlorophenyl)morpholine-4-carboxylate | Chlorine instead of fluorine | Varies; generally lower activity than fluorinated analogs |

| Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate | Bromine instead of fluorine | Different reactivity; potential for varied biological effects |

| Tert-butyl 3-(4-methylphenyl)morpholine-4-carboxylate | Methyl group instead of halogen | Altered behavior in biological systems |

The presence of halogens like fluorine or chlorine significantly impacts the reactivity and biological profile of these compounds .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that structurally similar compounds can induce apoptosis in cancer cell lines. For example, compounds with similar morpholine structures showed IC50 values indicating potent cytotoxicity against MCF-7 cells, suggesting that this compound may exhibit similar properties .

- Molecular Docking Studies : Computational studies have indicated that modifications to the phenolic ring can enhance binding affinity to target proteins. The introduction of fluorine has been shown to improve interaction with active sites on enzymes, which may be applicable to this compound .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the morpholine ring. Key steps include:

- Nucleophilic substitution to introduce the 4-fluorophenyl group at the 3-position of the morpholine ring.

- Esterification with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to protect the amine group .

Optimal Conditions:

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or DCM | |

| Catalyst | Triethylamine or DMAP | |

| Temperature | 0–25°C (controlled to avoid side reactions) | |

| Reaction Time | 12–24 hours (monitored via TLC) |

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the 4-fluorophenyl group and tert-butyl ester .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 322.15) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.